molecular formula C6H5F3N2O B1390987 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1174886-69-1

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1390987
CAS No.: 1174886-69-1
M. Wt: 178.11 g/mol
InChI Key: KMXAUIFVNXNCEV-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring

Biochemical Analysis

Biochemical Properties

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The nature of these interactions often involves nucleophilic addition-elimination reactions, which are crucial for the compound’s biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrazole-bearing compounds, including this compound, have been shown to possess potent antileishmanial and antimalarial activities, affecting the viability and function of Leishmania and Plasmodium strains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form complexes with enzymes and other proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. For example, pyrazole derivatives have been found to be safe and well-tolerated by mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential aspects of its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoroacetylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, owing to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of a ketone group.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a pyrazole ring

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXAUIFVNXNCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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